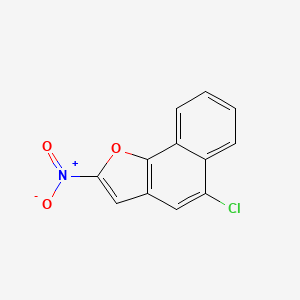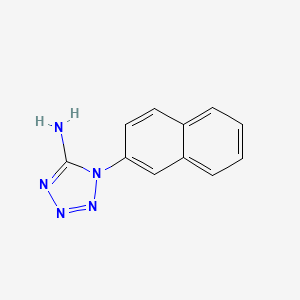
(4-(Azetidin-3-yloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Azetidin-3-yloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azetidin-3-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yloxy)phenyl)boronic acid typically involves the formation of the azetidin-3-yloxy group followed by its attachment to the phenylboronic acid. One common method involves the reaction of 4-bromophenylboronic acid with azetidin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Azetidin-3-yloxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The azetidin-3-yloxy group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF or toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced azetidin-3-yloxy compounds.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(4-(Azetidin-3-yloxy)phenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Azetidin-3-yloxy)phenyl)boronic acid is largely dependent on its chemical structure. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The azetidine ring imparts strain to the molecule, which can enhance its reactivity in certain contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but lacks the oxygen atom in the azetidin-3-yloxy group.
Phenylboronic acid: Lacks the azetidine ring, making it less reactive in certain contexts.
Pinacol boronic esters: More stable but less reactive compared to (4-(Azetidin-3-yloxy)phenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the azetidin-3-yloxy group.
Eigenschaften
Molekularformel |
C9H12BNO3 |
|---|---|
Molekulargewicht |
193.01 g/mol |
IUPAC-Name |
[4-(azetidin-3-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11-13H,5-6H2 |
InChI-Schlüssel |
WBRQKEOYXSRUEW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC2CNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)


![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)



